molecular formula C20H24N2O4S3 B4584026 4-(methylthio)-3-(4-morpholinylcarbonyl)-N-[2-(phenylthio)ethyl]benzenesulfonamide

4-(methylthio)-3-(4-morpholinylcarbonyl)-N-[2-(phenylthio)ethyl]benzenesulfonamide

Cat. No. B4584026
M. Wt: 452.6 g/mol
InChI Key: ULWUAWDYRQCSNK-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives have garnered attention due to their wide range of biological activities and applications in medicinal chemistry. Research efforts often focus on exploring their synthesis, molecular structure, and properties to develop new compounds with potential therapeutic benefits.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves cyclocondensation reactions, coupling of dibromoalkenes with nitrogen nucleophiles, and other strategies tailored to introduce specific functional groups that influence the compound's activity and properties (Coste, Couty, & Evano, 2011).

Molecular Structure Analysis

Structural elucidation of benzenesulfonamide derivatives is commonly achieved through spectroscopic methods such as FTIR, NMR, and X-ray diffraction. These techniques provide detailed information on the compound's molecular geometry, confirming the presence of specific substituents and the overall molecular architecture (Alpaslan, Macit, Erdönmez, & Büyükgüngör, 2012).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, including oxidative cross-coupling and rearrangements, which can be exploited to synthesize new compounds with unique structures and functionalities (Miura, Tsuda, Satoh, Pivsa‐Art, & Nomura, 1998).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature of the substituents and the molecular arrangement. These properties are critical for understanding the compound's behavior in biological systems and its potential as a therapeutic agent (Rodrigues, Preema, Naveen, Lokanath, & Suchetan, 2015).

Scientific Research Applications

Organic Synthesis and Catalysis

Sulfonamides, similar to the one , have been utilized in organic synthesis, particularly in oxidative cross-coupling reactions. For instance, N-(2‘-Phenylphenyl)benzenesulfonamides have been employed in reactions with acrylate esters, leading to the production of complex derivatives under catalyzed conditions. Such reactions underscore the role of sulfonamide derivatives in facilitating bond formation, highlighting their significance in synthetic chemistry for constructing complex molecular architectures (Miura et al., 1998).

Pharmacological Investigations

Sulfonamide derivatives have shown promising pharmacological properties. A study focusing on sulfonamides incorporating a thiourea scaffold demonstrated potent inhibitory effects against carbonic anhydrase isozymes, which are crucial for various physiological functions. These derivatives exhibited significant in vitro inhibitory potency and potential for lowering intraocular pressure, indicating their therapeutic potential in ophthalmology (Casini et al., 2002).

Material Science and Chemistry

In the realm of material science, sulfonamide-containing complexes have been synthesized to explore their physicochemical properties and potential applications. For example, Mn2+ complexes with sulfonamide groups have been studied for their pH-responsive relaxivity, suggesting their utility in MRI contrast agents and other biomedical imaging applications. This research highlights the adaptability of sulfonamide derivatives in creating functional materials with specific desired properties (Uzal-Varela et al., 2020).

properties

IUPAC Name

4-methylsulfanyl-3-(morpholine-4-carbonyl)-N-(2-phenylsulfanylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S3/c1-27-19-8-7-17(15-18(19)20(23)22-10-12-26-13-11-22)29(24,25)21-9-14-28-16-5-3-2-4-6-16/h2-8,15,21H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWUAWDYRQCSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NCCSC2=CC=CC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methylsulfanyl)-3-(morpholin-4-ylcarbonyl)-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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